molecular formula C17H24FN3OS B2688428 1-(2-Fluorophenyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea CAS No. 2034477-66-0

1-(2-Fluorophenyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea

Cat. No. B2688428
CAS RN: 2034477-66-0
M. Wt: 337.46
InChI Key: ZAVCRFXEVYOJJZ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea is a chemical compound with potential applications in scientific research. It is a synthetic compound that can be used to investigate the biochemical and physiological effects of certain mechanisms of action. In

Scientific Research Applications

Pharmacological Applications

Research on compounds with structures similar to the specified urea derivative has demonstrated significant pharmacological potential:

  • Serotonin Receptor Interactions : Compounds acting on serotonin receptors, such as urea derivatives, have shown effects like mediating penile erections in rats, which suggests their potential in studying and treating sexual dysfunction (Millan et al., 1997).

  • Antimicrobial and Antiparasitic Activity : Urea derivatives have been explored for their antimycobacterial properties, displaying potent activity against Mycobacterium tuberculosis, indicating their potential as antimicrobial agents (Kumar et al., 2008).

  • CNS Agents : Certain N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas exhibit anxiolytic and muscle-relaxant properties, suggesting their utility in developing treatments for anxiety and muscle tension disorders (Rasmussen et al., 1978).

Chemical Synthesis and Material Science

  • Organic Synthesis : The interaction of urea derivatives with fluoride ions has been studied, revealing insights into hydrogen bonding and proton transfer mechanisms. This knowledge is crucial for designing chemical reactions and developing new materials (Boiocchi et al., 2004).

  • Fluorescent Dyes : Urea derivatives have been used to synthesize fluorescent dyes, indicating their application in material science for developing novel luminescent materials (Frath et al., 2012).

properties

IUPAC Name

1-(2-fluorophenyl)-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3OS/c18-15-3-1-2-4-16(15)20-17(22)19-11-13-5-8-21(9-6-13)14-7-10-23-12-14/h1-4,13-14H,5-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVCRFXEVYOJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2F)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea

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